9-Methyl-3-vinyl-9H-carbazole
Description
Structure
3D Structure
Properties
CAS No. |
1486-08-4 |
|---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-ethenyl-9-methylcarbazole |
InChI |
InChI=1S/C15H13N/c1-3-11-8-9-15-13(10-11)12-6-4-5-7-14(12)16(15)2/h3-10H,1H2,2H3 |
InChI Key |
YNTFCIUHPYUCDD-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)C=C)C3=CC=CC=C31 |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=C)C3=CC=CC=C31 |
Synonyms |
9-METHYL-3-VINYL-9H-CARBAZOLE |
Origin of Product |
United States |
Polymerization Science and Polymeric Systems of 9 Methyl 3 Vinyl 9h Carbazole
Homopolymerization of 9-Methyl-3-vinyl-9H-carbazole
The creation of homopolymers from this compound can be achieved through several polymerization techniques, each offering distinct control over the resulting polymer's properties.
Free Radical Polymerization Initiators and Conditions
Free radical polymerization is a common method for synthesizing polymers from vinyl monomers. In the case of carbazole-based monomers like 9-vinylcarbazole (B74595), initiators such as 2,2′-azobisisobutyronitrile (AIBN) are frequently used. mdpi.comgoogle.com The polymerization can be carried out in bulk by rapidly heating a powdered mixture of the monomer and a sufficient concentration of an azobis nitrile catalyst. google.com This method allows for rapid and complete polymerization in the presence of air at atmospheric pressure. google.com
Another approach involves nitroxide-mediated polymerization (NMP), a type of controlled radical polymerization. While challenging for certain monomers like methyl methacrylate (B99206) (MMA), the addition of a comonomer such as 9-(4-vinylbenzyl)-9H-carbazole can help control the polymerization process. mdpi.com This technique allows for the synthesis of polymers with well-defined architectures. mdpi.com
The conditions for free radical polymerization can be varied. For instance, the bulk polymerization of 9-vinyl carbazole (B46965) can be achieved by heating a mixture of the molten monomer and a free radical initiator in an autoclave at temperatures between 100-150°C. google.com Alternatively, ultrasound has been shown to significantly increase the rate of polymerization in a two-phase system using a water-soluble initiator like potassium peroxydisulfate. mdpi.com
| Initiator/System | Monomer(s) | Conditions | Key Findings |
| Azobis nitrile catalyst | 9-vinyl carbazole | Powdered layer, rapid heating | Rapid, complete polymerization in air. google.com |
| AIBN | 9-(4-vinylbenzyl)-9H-carbazole (comonomer with MMA) | Nitroxide-mediated polymerization | Controlled polymerization of MMA. mdpi.com |
| Potassium peroxydisulphate (PDS) / TEMABDB (MPTC) | N-vinyl carbazole | Two-phase system (cyclohexane/water), 40 ± 2 °C, ultrasound (45 kHz/550 W) | Significantly increased polymerization rate with ultrasound. mdpi.com |
Cationic Polymerization Mechanisms and Stereocontrol
Cationic polymerization offers another route to producing poly(this compound) and related polymers. This method is particularly interesting for achieving stereocontrol over the polymer's structure, which can significantly influence its material properties. nih.gov Asymmetric ion-pairing (AIP) catalysis is an emerging strategy for controlling the stereochemistry during cationic polymerization. nih.gov
The use of chiral Lewis acid catalysts, such as chiral scandium-bis(oxazoline) complexes, has been demonstrated to be effective in the stereoselective and helix-sense-selective cationic polymerization of N-vinylcarbazole. nih.govresearchgate.net This approach can produce highly isotactic polymers, with up to 94% meso triads, and provides access to optically active helical structures. researchgate.net The mechanism involves the chiral counterion directing the stereochemistry at the growing chain-end through electrostatic interactions and controlling the enantiofacial addition of the monomer. nih.gov
Key factors influencing the tacticity and helicity include the monomer concentration, isotope effects, and the specific design of the catalyst. nih.gov Mechanistic studies have revealed that two competing elementary steps, chain-end conformation equilibration and propagation, can be tuned to control the tacticity of the resulting polymer. nih.gov
| Catalyst System | Monomer | Key Features | Resulting Polymer Structure |
| Chiral scandium-bis(oxazoline) Lewis acids | N-vinylcarbazole | Asymmetric ion-pairing (AIP) catalysis | Highly isotactic (up to 94% meso triads), optically active helices. nih.govresearchgate.net |
| Confined Brønsted acid | C−C triple bond‐containing vinyl ethers and simple alkyl vinyl ethers | Stereoselective cationic copolymerization | High isotacticity (up to 90% m), controlled molecular weight. researchgate.net |
| 1,1'-bi-2-naphthol-derived N,N'-bis(triflyl)phosphoramidimidates (PADIs) | Vinyl ethers | Organocatalytic, stereoselective, cationic RAFT polymerization | Isotactic poly(vinyl ethers) with high stereoselectivity. researchgate.net |
Electrochemical Polymerization Techniques and Film Formation
Electrochemical polymerization is a versatile method for creating thin, conductive polymer films directly on an electrode surface. mdpi.comnih.gov This technique involves the anodic oxidation of the monomer, leading to the formation of a polymer film. mdpi.comfrontiersin.org For carbazole derivatives, electropolymerization typically occurs at the 3 and 6 positions of the carbazole ring. mdpi.com The process can be carried out using either potentiodynamic (cycling the potential) or potentiostatic (applying a constant potential) methods. mdpi.com
The properties of the resulting polymer film, such as roughness, adhesion, and stiffness, are influenced by the electropolymerization conditions and the chemical structure of the monomer. mdpi.comresearchgate.net For example, studies on the electrochemical copolymerization of carbazole and 2-(9H-carbazol-9-yl)acetic acid have shown that the monomer feed ratio significantly impacts the stiffness of the resulting film. mdpi.comresearchgate.net
The morphology of the electrodeposited films often consists of a globular structure. researchgate.net The electrochemical behavior of these films is characterized by reversible redox processes, indicating good electrochemical stability. frontiersin.org
| Monomer(s) | Electrode | Electrolyte/Solvent | Key Findings |
| Carbazole (Cz) and 2-(9H-carbazol-9-yl)acetic acid (CzA) | Platinum | 0.1 M LiClO₄ in acetonitrile | Film deposition requires at least 30% Cz; monomer ratio affects film stiffness. mdpi.comresearchgate.net |
| Carbazole | ITO-coated glass | Tetrabutylammonium perchlorate (B79767) (TBAP) in dichloromethane | Forms Schottky diodes with various metal contacts. nih.gov |
| N-methyl carbazole | Stainless steel | Tetrabutylammonium perchlorate in acetonitrile | Forms a polymer coating on the steel surface. semanticscholar.org |
Oxidative Polymerization Methods
Chemical oxidative polymerization is another important route for synthesizing polycarbazoles. mdpi.com This method involves the use of oxidizing agents to initiate the polymerization of the carbazole monomers. nih.gov Common oxidizing agents include ferric chloride (FeCl₃), ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), and potassium dichromate (K₂Cr₂O₇). mdpi.comnih.gov
The reaction is typically carried out at ambient temperature in a suitable solvent, such as chloroform (B151607) or dichloromethane. mdpi.com The choice of oxidizing agent, its concentration, and the solvent all play a crucial role in determining the structure and properties of the final polymer. mdpi.comnih.gov For instance, interfacial polymerization of carbazole using ammonium peroxodisulfate as the oxidizing agent can lead to the formation of hollow microspheres of polycarbazole. semanticscholar.orgmdpi.com
| Oxidizing Agent | Monomer | Solvent | Key Findings |
| Ferric chloride (FeCl₃) | Carbazole derivative | Chloroform | Effective for synthesizing polycarbazoles at room temperature. mdpi.com |
| Ammonium peroxodisulfate ((NH₄)₂S₂O₈) | Carbazole | Dichloromethane | Can produce hollow microspheres of polycarbazole through interfacial polymerization. semanticscholar.orgmdpi.com |
| Tetrabutylammonium perchlorate (TBAP) | Carbazole | Dichloromethane | Used in an electrochemical workstation for oxidative polymerization. nih.gov |
Copolymerization Strategies Involving this compound
Copolymerization provides a means to tailor the properties of polymers by incorporating different monomer units into the polymer chain. This approach is particularly useful for developing new materials with properties that are intermediate between those of the individual homopolymers. tandfonline.com
Alternating Copolymer Synthesis and Characterization
The synthesis of alternating copolymers allows for precise control over the polymer's microstructure and, consequently, its properties. Electrochemical polymerization is a viable method for preparing alternating copolymers from functional comonomers. tandfonline.com
For example, a comonomer, 6-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl)-hexanoic acid, has been synthesized and electrochemically copolymerized to form an alternating copolymer film on a carbon fiber microelectrode. tandfonline.com The properties of the resulting copolymer, such as its capacitive behavior, were found to be dependent on the initial monomer concentration. tandfonline.com
Characterization of these copolymers is typically performed using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the chemical structure, and scanning electron microscopy (SEM) to study the morphology of the polymer film. tandfonline.com Electrochemical methods like cyclic voltammetry are used to investigate the redox properties of the copolymer. tandfonline.com
| Comonomer | Polymerization Method | Characterization Techniques | Key Findings |
| 6-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl)-hexanoic acid | Electrochemical deposition | FTIR, ¹H-NMR, CV, SEM-EDX, EIS | Formation of an alternating copolymer with capacitive properties dependent on monomer concentration. tandfonline.com |
Random Copolymer Architectures
Random copolymers incorporating vinylcarbazole units are synthesized to tailor the properties of the final material, blending the characteristics of different monomers. For instance, methacrylate monomers containing pendant carbazole groups have been copolymerized in various ratios with monomers featuring oxadiazole moieties. nih.gov This approach allows for the tuning of hole-transport mobilities and electroluminescence efficiencies in the resulting copolymers. nih.gov The random incorporation of carbazole-based monomers can significantly alter the electronic and physical properties of the polymer chain.
The synthesis of terpolymers, which involve three different monomer units, has also been explored for vinylcarbazole derivatives. scribd.com For example, terpolymers of methyl acrylate, vinyl acetate (B1210297), and N-vinylcarbazole have been synthesized and their microstructure analyzed to understand the sequence distribution of the monomers along the polymer chain. scribd.com Similarly, this compound can be incorporated into random copolymers with monomers like butadiene, creating functionalized elastomers with specific glass transition temperatures and microstructures. google.com The inclusion of the carbazole unit is designed to impart desired electronic or thermal properties to the rubbery polymer backbone. google.com
Controlled/Living Polymerization Techniques (e.g., RAFT Polymerization)
Controlled/living polymerization techniques are crucial for synthesizing well-defined polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity, Đ). semanticscholar.org Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a particularly effective method for vinylcarbazole monomers. researchgate.netmdpi.com
Unlike some monomers, the RAFT polymerization of N-vinylcarbazole (NVC) is best controlled using trithiocarbonate (B1256668) RAFT agents, which can yield polymers with very narrow dispersities (Đ < 1.1) and high end-group fidelity. researchgate.net This level of control is significant because NVC demonstrates intermediate reactivity, falling between more activated monomers like styrenes and acrylates, and less activated monomers such as vinyl acetate. researchgate.net The choice of the RAFT agent's R and Z groups is critical for achieving good control. researchgate.netopenrepository.com
A study on N-ethyl-3-vinylcarbazole (E3VC), a close structural analog of this compound, demonstrated successful controlled polymerization using benzyl (B1604629) 1-pyrrolecarbodithioate as a chain transfer agent (CTA). acs.org This process yielded homopolymers with controlled molecular weights and low polydispersities (Đ = 1.15–1.29). acs.org The polymerization exhibited linear first-order kinetics and a linear increase in molecular weight with monomer conversion, both hallmarks of a controlled/living process. acs.org Furthermore, well-defined block copolymers of polystyrene and poly(E3VC) were successfully synthesized, highlighting the versatility of the RAFT technique for creating complex architectures. acs.org
Below is a table summarizing the RAFT polymerization of N-ethyl-3-vinylcarbazole (E3VC), which serves as a model for the expected behavior of this compound.
| Monomer | CTA | [Monomer]:[CTA]:[Initiator] | Time (h) | Conversion (%) | Mn,th ( g/mol ) | Mn,GPC ( g/mol ) | Đ (Mw/Mn) |
| E3VC | Benzyl 1-pyrrolecarbodithioate | 50:1:0.2 | 6 | 72 | 8,100 | 8,400 | 1.23 |
| E3VC | Benzyl 1-pyrrolecarbodithioate | 100:1:0.2 | 6 | 65 | 14,600 | 15,200 | 1.29 |
| E3VC | Benzyl 1-pyrrolecarbodithioate | 200:1:0.2 | 6 | 51 | 22,800 | 25,600 | 1.28 |
| Data derived from a study on N-ethyl-3-vinylcarbazole, a structural analog. acs.org |
Mechanistic Insights into the Polymerization of Vinylcarbazole Derivatives
Understanding the mechanisms of polymerization is key to controlling the structure and properties of the resulting polymers.
Propagation Mechanisms and Kinetic Considerations
In controlled radical polymerization processes like RAFT, the propagation proceeds with a low concentration of active radical species, which are in dynamic equilibrium with dormant species. semanticscholar.org For vinylcarbazole derivatives, kinetic studies show a linear relationship between ln([M]₀/[M]) and polymerization time, indicating a constant concentration of propagating radicals and a first-order reaction with respect to the monomer. acs.orgresearchgate.net This controlled propagation allows for the linear growth of polymer chains with monomer conversion. acs.org
The propagating radicals from N-vinylcarbazole are highly reactive due to their non-conjugated nature and the strong electron-donating pendant group. mdpi.com This high reactivity makes control challenging but achievable with the appropriate choice of RAFT agent. researchgate.netmdpi.com The success of trithiocarbonates and dithiocarbamates in controlling the polymerization of NVC and its derivatives stems from their ability to effectively cap the growing polymer chain and maintain the dormant/active equilibrium. researchgate.netresearchgate.net
Influence of Substituents on Polymerization Reactivity
Substituents on the carbazole ring significantly influence the monomer's reactivity and the properties of the resulting polymer. A recent study on the stereoselective cationic polymerization of 3,6-disubstituted N-vinylcarbazoles revealed that both electronic and steric factors of the substituents play a crucial role. nih.gov
For example, electron-withdrawing halogen substituents (fluoro, chloro, bromo) at the 3 and 6 positions led to polymers with high isotacticity (90-94% mm). nih.gov In contrast, introducing bulky, electron-donating phenyl groups also resulted in high isotacticity (91% mm), suggesting that additional π–π interactions can favor a specific stereochemical outcome despite steric hindrance. nih.gov The presence of strong electron-withdrawing groups, such as in 9-vinyl-9H-carbazole-3,6-dicarbonitrile, can decrease the nucleophilicity of the nitrogen atom, potentially hindering polymerization via certain catalytic routes that rely on its coordination. mdpi.comresearchgate.net
The following table details the impact of various substituents at the 3,6-positions of N-vinylcarbazole on its cationic polymerization.
| Substituent (at 3,6-positions) | Polymer | Isotacticity (mm, %) | Mn (kDa) | Đ (Mw/Mn) |
| Fluoro | PNVC-F | 90 | 129 | 1.8 |
| Chloro | PNVC-Cl | 94 | 204 | 2.1 |
| Bromo | PNVC-Br | 91 | 240 | 1.9 |
| Phenyl | PNVC-Ph | 91 | 193 | 2.5 |
| Data from a study on stereoselective cationic polymerization. nih.gov |
Stereoregularity and Microstructure Control in Poly(vinylcarbazole) Derivatives
Controlling the stereochemistry, or tacticity, of the polymer backbone is a sophisticated method for tuning material properties. Poly(vinylcarbazole) can exist in different stereoisomeric forms, primarily isotactic (where the pendant groups are all on the same side of the polymer chain) and syndiotactic (where the pendant groups alternate sides). researchgate.netresearchgate.net
Typically, free-radical polymerization of N-vinylcarbazole yields atactic polymer, with no control over the stereochemistry. nih.gov However, advanced catalytic systems, such as chiral scandium-bis(oxazoline) Lewis acid catalysts, have been used for the stereoselective cationic polymerization of 3,6-disubstituted N-vinylcarbazoles, achieving high isotacticity. nih.gov
The stereoregularity has a profound impact on the polymer's properties. Isotactic halogen-substituted poly(N-vinylcarbazoles) have been shown to self-assemble in solution through halogen–halogen bonding, a phenomenon not observed in their atactic counterparts. nih.gov Furthermore, studies on other carbazole-containing polymers have shown that tacticity directly influences excimer formation, with isotactic polymers generating both "sandwich-like" and "partially overlapping" excimers, while syndiotactic versions may only form one type. researchgate.net This control over microstructure is critical for designing materials for optoelectronic applications where charge transport and emission characteristics are paramount. nih.govresearchgate.net
Post-Polymerization Modification and Functionalization of Poly(this compound)
Post-polymerization modification is a powerful strategy for introducing new functional groups onto a pre-formed polymer, thereby altering its properties without needing to synthesize a new monomer. The carbazole moiety in poly(vinylcarbazole) and its derivatives is amenable to various chemical transformations.
A common method is the electrophilic substitution on the electron-rich carbazole ring. For example, an effective Friedel-Crafts reaction has been developed to post-functionalize poly(N-vinylcarbazole) (PVK), which can tune the electronic structure and charge-transporting properties of the material. acs.org This approach allows for the introduction of various functional groups to the 3 and 6 positions of the carbazole units along the polymer chain. acs.orgresearchgate.net
Similarly, bromination of PVK can be achieved using reagents like N-bromosuccinimide, introducing bromine atoms that can serve as handles for further reactions, such as Suzuki-Miyaura cross-coupling. researchgate.net This opens up pathways to attach a wide array of different functional groups. A supporting information document also describes the post-polymerization modification of an isotactic poly(N-vinylcarbazole) derivative, indicating that these chemical transformations can be performed on stereoregular polymers as well. amazonaws.com Therefore, it is anticipated that poly(this compound) could be similarly modified, primarily at the 6-position of the carbazole ring, to create a diverse range of functional materials.
Photophysical and Electrochemical Behavior of 9 Methyl 3 Vinyl 9h Carbazole and Its Polymeric Analogues
Electronic Excitation and Emission Processes in Carbazole (B46965) Chromophores
The photophysical behavior of carbazole chromophores is central to their functionality in optoelectronic applications. This section explores the fundamental processes of light absorption and emission in 9-Methyl-3-vinyl-9H-carbazole and its polymeric counterparts.
Carbazole derivatives are known for their strong fluorescence. The photoluminescence (PL) of these materials originates from the radiative decay of singlet excitons. Upon absorption of photons, the carbazole chromophore is promoted to an excited electronic state. The subsequent return to the ground state can occur via the emission of a photon, resulting in fluorescence. The efficiency of this process is quantified by the photoluminescence quantum yield (PLQY), which is the ratio of emitted photons to absorbed photons.
Table 1: Photoluminescence Quantum Yields of Selected Carbazole Derivatives This table presents data for analogous compounds to provide context for the expected properties of this compound.
| Compound | Solvent/State | Quantum Yield (Φ) |
| Carbazole | Cyclohexane | 0.42 |
| Poly(N-vinylcarbazole) | Film | ~0.1 - 0.3 |
| 3,6-di-tert-butyl-9H-carbazole derivatives | Various | High |
In polymeric systems containing carbazole moieties, such as poly(this compound), the close proximity of chromophores along the polymer chain can lead to the formation of excited-state dimers known as excimers. An excimer is formed when an excited chromophore interacts with an adjacent ground-state chromophore of the same species. This interaction results in a new, lower-energy excited state, and the subsequent emission is red-shifted and typically broad and structureless compared to the monomer emission.
The formation of excimers is a critical phenomenon in carbazole-based polymers as it can trap excitation energy and affect the efficiency and color purity of light-emitting devices. The extent of excimer formation is influenced by the polymer's conformation, with arrangements that favor π-π stacking between adjacent carbazole units being more conducive to excimer formation. In poly(N-vinylcarbazole), two types of excimers have been identified: a high-energy excimer resulting from a partial overlap of the carbazole rings and a lower-energy, more stable excimer arising from a sandwich-like, fully overlapped conformation.
An exciplex, on the other hand, is an excited-state complex formed between two different molecules, typically an electron donor and an electron acceptor. In the context of carbazole-based polymers, exciplex formation can occur at the interface with other materials in a device, such as an electron-transporting layer. This can also lead to red-shifted emission and impact device performance.
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in solution become highly emissive upon aggregation in the solid state or in poor solvents. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect, where aggregation leads to a decrease in fluorescence intensity. The mechanism behind AIE is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
While specific studies on the AIE properties of this compound are limited, the broader class of carbazole derivatives has been shown to exhibit AIE. By strategically designing the molecular structure to include rotors that can dissipate energy in solution but become locked in the aggregated state, AIE can be achieved. The vinyl group at the 3-position of this compound could potentially be functionalized with AIE-active moieties to induce this phenomenon. The study of AIE in carbazole-based materials is a burgeoning field with potential applications in sensors, bio-imaging, and solid-state lighting.
The light absorption properties of this compound are dictated by the electronic transitions within the carbazole chromophore. The UV-Vis absorption spectrum of carbazole derivatives typically displays strong absorption bands in the ultraviolet region. These absorptions correspond to π-π* transitions within the aromatic system.
For 9-methylcarbazole (B75041), characteristic absorption peaks are observed that are representative of the carbazole electronic structure. The introduction of a vinyl group at the 3-position is expected to cause a slight red-shift (bathochromic shift) in the absorption bands due to the extension of the π-conjugated system. In the polymeric form, poly(this compound), the absorption spectrum is generally similar to that of the monomer, often with some broadening of the absorption bands.
Table 2: Typical Absorption Maxima for Carbazole Derivatives This table presents data for analogous compounds to provide context for the expected properties of this compound.
| Compound | Solvent | Absorption Maxima (λmax) |
| 9-Methylcarbazole | Ethanol | 235, 255, 293, 327, 340 nm |
| Poly(N-vinylcarbazole) | Film | ~260, 295, 330, 345 nm |
Redox Characteristics and Charge Transport Properties
The electrochemical behavior and charge transport properties of this compound and its polymers are crucial for their application in electronic devices, where they often function as hole-transporting materials.
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of molecules. By measuring the current response to a sweeping potential, the oxidation and reduction potentials of a compound can be determined. For carbazole derivatives, the nitrogen atom is electron-rich, making the carbazole moiety relatively easy to oxidize.
In a typical CV experiment, a solution of the carbazole compound is subjected to a varying potential. The oxidation process involves the removal of an electron from the highest occupied molecular orbital (HOMO) of the carbazole unit, forming a radical cation. This process is often reversible. The reduction process, involving the addition of an electron to the lowest unoccupied molecular orbital (LUMO), is generally more difficult for carbazole derivatives and may be irreversible.
Table 3: Electrochemical Data for Analogous Carbazole Derivatives This table presents data for analogous compounds to provide context for the expected properties of this compound.
| Compound | Method | Oxidation Potential (V vs. Ag/AgCl) | Reduction Potential (V vs. Ag/AgCl) |
| Carbazole Derivative I | Cyclic Voltammetry | 0.85 (reversible) | -1.75 (irreversible) |
| Carbazole Derivative II | Cyclic Voltammetry | 0.90 (reversible) | -1.80 (irreversible) |
The charge transport properties of carbazole-based polymers are intrinsically linked to their redox behavior. The ability of these materials to transport positive charge carriers (holes) arises from the hopping of electrons between neutral carbazole units and their oxidized radical cation counterparts. The efficiency of this process is dependent on the spatial overlap of the carbazole moieties and the energy landscape of the material. Poly(N-vinylcarbazole) is a well-known hole-transporting polymer, and it is anticipated that poly(this compound) would exhibit similar hole-transporting capabilities.
Determination of Ionization Potentials and Electron Affinities
The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties of a material, representing the minimum energy required to remove an electron from and attach an electron to a neutral molecule in the gaseous state, respectively. These parameters are crucial for evaluating the energy barriers for charge injection and the stability of charges within an organic electronic device.
In the context of this compound and its polymeric analogues, these values are typically determined experimentally using techniques such as ultraviolet photoelectron spectroscopy (UPS) for ionization potential and inverse photoelectron spectroscopy (IPES) for electron affinity. Computationally, density functional theory (DFT) calculations provide reliable estimates of these parameters.
For carbazole derivatives, the IP is closely related to the energy of the Highest Occupied Molecular Orbital (HOMO), while the EA corresponds to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The introduction of substituents onto the carbazole core significantly influences these values. The nitrogen atom's lone pair contributes significantly to the HOMO, making carbazole an excellent electron-donating (p-type) material.
While specific experimental data for this compound is not extensively reported, data for the closely related compound 9-methyl-9H-carbazole can be used as a baseline. The addition of a vinyl group at the 3-position extends the π-conjugation of the carbazole ring system. This extended conjugation is expected to raise the HOMO energy level, thereby lowering the ionization potential compared to the 9-methyl-9H-carbazole precursor. This effect makes the molecule easier to oxidize, which is a desirable characteristic for hole-transport materials in optoelectronic devices.
Table 1: Representative Ionization Potentials of Carbazole-Based Compounds
| Compound | Ionization Potential (eV) | Method |
| 9-Methyl-9H-carbazole | 7.57 | Photoelectron Spectroscopy |
Note: The table presents data for a closely related precursor to illustrate a baseline value.
Frontier Molecular Orbital (HOMO-LUMO) Energy Level Determination
The energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical parameters that govern the optoelectronic properties of a material. They determine the energy gap, absorption and emission characteristics, and the charge injection and transport capabilities in devices like Organic Light Emitting Diodes (OLEDs) and organic photovoltaics (OPVs).
The most common experimental technique for determining these energy levels in organic semiconductors is cyclic voltammetry (CV). In a CV experiment, the material is subjected to a varying potential, and the resulting current is measured. The onset potentials for oxidation (E_ox) and reduction (E_red) are identified from the voltammogram. The HOMO and LUMO energy levels can then be estimated relative to the vacuum level using empirical formulas, often referenced against a standard like the ferrocene/ferrocenium (Fc/Fc+) redox couple. sci-hub.st
The relationships are typically expressed as:
E_HOMO = -[E_ox (vs Fc/Fc+) + 5.1] eV
E_LUMO = -[E_red (vs Fc/Fc+) + 5.1] eV
The electrochemical gap (E_g^electro) is the difference between the LUMO and HOMO levels. Alternatively, the optical energy gap (E_g^opt) can be determined from the onset of the absorption edge in the UV-Vis spectrum. The LUMO level can also be estimated by adding the optical gap energy to the experimentally determined HOMO level (E_LUMO = E_HOMO + E_g^opt). researchgate.net
For this compound, the electron-donating carbazole core dictates the HOMO level. The methyl group at the 9-position (N-position) has a minor electronic effect but improves solubility and film-forming properties. The vinyl group at the 3-position, however, directly extends the π-conjugated system. This extension raises the HOMO level and lowers the LUMO level, resulting in a smaller HOMO-LUMO gap compared to unsubstituted carbazole. This tuning of the energy levels is a key strategy in designing materials with specific optical and electronic properties. sci-hub.st
Table 2: Representative HOMO and LUMO Energy Levels for Substituted Carbazole Derivatives
| Compound Type | HOMO (eV) | LUMO (eV) | Method |
| 3,6-diphenyl-N-hexylcarbazole | -5.67 | -2.48 | Cyclic Voltammetry |
| 3,6-di(p-cyanophenyl)-N-hexylcarbazole | -6.02 | -3.12 | Cyclic Voltammetry |
| Poly(N-vinylcarbazole) (PVK) | -5.5 to -5.8 | -2.2 to -2.3 | Cyclic Voltammetry/UPS |
Note: This table shows representative values for related carbazole structures to illustrate the typical energy range and the effect of substitution.
Charge Carrier Mobility in Thin Films
Charge carrier mobility (μ) is a measure of how quickly an electron or a hole can move through a material under the influence of an electric field. It is a critical performance parameter for organic semiconductors, directly impacting the efficiency and speed of electronic devices. In disordered thin films, which are typical for polymeric materials, mobility is generally several orders of magnitude lower than in crystalline inorganic semiconductors. aps.org
The primary methods for determining charge carrier mobility in thin films of materials like poly(this compound) include:
Time-of-Flight (ToF): A thick film of the material is placed between two electrodes. A short pulse of light generates charge carriers near one electrode, which then drift across the film under an applied bias. The mobility is calculated from the transit time.
Organic Field-Effect Transistor (OFET): The material is used as the active channel in a transistor configuration. The mobility can be extracted from the transfer and output characteristics of the device. This method measures mobility in the plane of the film.
Space-Charge-Limited Current (SCLC): This technique involves measuring the current-voltage characteristics of a single-carrier device. In the SCLC regime, the current density shows a quadratic dependence on voltage, from which the mobility can be derived. aps.org
Table 3: Representative Hole Mobility Values for Carbazole-Based Polymers
| Polymer | Hole Mobility (cm²/Vs) | Method |
| Poly(N-vinylcarbazole) (PVK) | 10⁻⁶ - 10⁻⁵ | ToF |
| Poly[N-9''-heptadecanyl-2,7-carbazole-alt-...] | 0.02 | OFET |
Note: The table provides representative mobility values for related carbazole polymers to indicate the typical performance range.
Structure-Property Relationships in Carbazole-Based Optoelectronic Materials
The versatility of carbazole as a building block for optoelectronic materials stems from the ability to systematically tune its properties through chemical modification. researchgate.net The relationships between the molecular structure of carbazole derivatives and their resulting photophysical and electrochemical behavior are fundamental to designing high-performance materials. researchgate.net
The Carbazole Core: The carbazole unit itself is an electron-rich aromatic system. The nitrogen heteroatom imparts strong electron-donating character, leading to a high HOMO energy level, which facilitates efficient hole injection and transport. Its rigid, planar structure contributes to good thermal stability and a high glass transition temperature in its polymeric forms, which is crucial for device longevity.
Substitution at the 9-Position (Nitrogen Atom): Alkylation at the nitrogen position, such as with the methyl group in this compound, is a common strategy. This modification primarily serves to improve the solubility of the monomer and the resulting polymer in common organic solvents, which is essential for solution-based processing of thin films. While the N-substituent is electronically decoupled from the π-system of the carbazole core, its size and nature can influence molecular packing in the solid state, which in turn can affect charge carrier mobility.
Substitution at the 3,6- and 2,7-Positions: Modifying the carbazole core at the 3- and 6-positions (or 2,7-positions) has a profound impact on the electronic properties. These positions are electronically active and part of the π-conjugated system.
Donor-Acceptor (D-A) Structures: A powerful design strategy involves linking the electron-donating carbazole unit with an electron-accepting moiety. This creates a D-A architecture that can induce an intramolecular charge transfer (ICT) character in the excited state. Such materials often exhibit unique properties, including tunable emission colors and thermally activated delayed fluorescence (TADF). The strength of the donor and acceptor groups, as well as the nature of the π-bridge connecting them, dictates the energy of the ICT state and thus the material's photophysical properties.
Advanced Materials Applications and Device Physics
Organic Electronic Devices
Polymers and small molecules based on the carbazole (B46965) framework are fundamental to the performance of numerous organic electronic devices due to their effective charge-carrying capabilities. mdpi.com
Carbazole-based materials are widely employed as the hole transport layer (HTL) in OLEDs. Their high hole mobility and appropriate energy levels facilitate the efficient injection and transport of positive charge carriers from the anode to the emissive layer, improving device efficiency and stability. Poly(9-vinylcarbazole) (PVK), a polymer derived from a related monomer, is a well-established p-type semiconductor used as an HTL in OLEDs. ossila.com The carbazole donor unit is noted for its high singlet energy, which is beneficial for deep-blue emission, and its efficient hole mobility, which helps to balance the charge carriers within the device. nih.gov The thermal and morphological stability of carbazole derivatives are also crucial for the longevity and reliability of OLEDs. mdpi.com
Table 1: Performance of OLEDs Incorporating Carbazole-Based Hole Transport Layers This table is interactive. You can sort and filter the data.
| Device Structure / Emitter Material | Maximum Luminance (cd/m²) | Maximum External Quantum Efficiency (EQE) (%) | Turn-on Voltage (V) | Color Coordinates (CIE) |
|---|---|---|---|---|
| Non-doped, based on BCzB-PIM | 11,364 | 4.43 | ~3.0 | (0.159, 0.080) nih.gov |
In the architecture of perovskite solar cells, the hole transport material (HTM) plays a critical role in extracting holes from the perovskite absorber layer and transporting them to the electrode. Carbazole-based compounds are excellent candidates for HTMs due to their strong electron-donating nature and effective charge transport. researchgate.net Cross-linkable carbazole molecules with vinyl groups have been synthesized and applied as HTMs in inverted PSCs, leading to devices with high photovoltaic conversion efficiency and good stability. rsc.org For instance, a PSC utilizing the cross-linkable carbazole HTM V1205 achieved an efficiency of 16.9%. rsc.org Furthermore, self-assembled monolayers based on carbazole derivatives, such as Br-2PACz, have been used as substitutes for the common HTM PEDOT:PSS, resulting in record efficiencies of up to 19.51% and enhanced device stability. rsc.org Poly(9-vinylcarbazole) has also been demonstrated as a viable HTL in PSCs. researchgate.net
Table 2: Performance of Perovskite Solar Cells with Carbazole-Based HTMs This table is interactive. You can sort and filter the data.
| HTM | Photovoltaic Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |
|---|---|---|---|---|
| V1205 (cross-linkable carbazole) | 16.9 | Not Specified | Not Specified | Not Specified rsc.org |
| Br-2PACz (monolayer) | 19.51 | Not Specified | Not Specified | Not Specified rsc.org |
| 2PACz (monolayer) | 18.44 | Not Specified | Not Specified | Not Specified rsc.org |
Carbazole-based polymers are of significant interest as electron-donating materials in the active layer of organic photovoltaic devices. rsc.org Their favorable electronic properties and ability to be tuned for broad solar absorption make them suitable for high-efficiency solar cells. rsc.org Copolymers containing 2,7-carbazole donor units have been particularly successful. For example, devices using the polymer PCDTBT, a carbazole-based copolymer, blended with a fullerene acceptor have demonstrated high power-conversion efficiencies. rsc.orgcanada.ca Research has shown that by optimizing the active layer thickness and the choice of acceptor, efficiencies of 5.7% to 6% can be achieved. rsc.orgcanada.ca
Table 3: Performance of Organic Photovoltaics with Carbazole-Based Polymers This table is interactive. You can sort and filter the data.
| Polymer | Acceptor | Power Conversion Efficiency (PCE) (%) |
|---|---|---|
| PCDTBT | PC70BM | 5.7 canada.ca |
| PCDTBT | PC60BM | 5.2 canada.ca |
The semiconducting properties of carbazole derivatives make them suitable for the active channel material in organic thin-film transistors (OTFTs). The performance of OTFTs is largely dependent on the charge carrier mobility of the semiconductor. Carbazole-based materials have demonstrated p-type characteristics with respectable hole mobility, which is essential for efficient device operation. researchgate.net The molecular structure and solid-state organization of these materials significantly influence their performance in thin-film applications. researchgate.net
Table 4: Performance of OTFTs Based on Carbazole Derivatives This table is interactive. You can sort and filter the data.
| Carbazole Derivative | Device Type | Hole Mobility (cm²/V·s) |
|---|
Electrochromic Systems and Display Technologies
Electrochromism is the phenomenon where a material reversibly changes its color upon the application of an electrical voltage. semanticscholar.org Polymers derived from 9-vinylcarbazole (B74595) can be copolymerized with other monomers, such as 3,4-ethylenedioxythiophene (B145204) (EDOT), to create electrochromic thin films. researchgate.net These films exhibit distinct color changes between their neutral and oxidized states, making them suitable for applications like smart windows, displays, and electronic paper. researchgate.net Carbazole-based polymers are attractive for these applications due to their inherent hole-transporting characteristics and the ease with which their properties can be modified. semanticscholar.org An electrochromic device constructed with a copolymer of 9-vinylcarbazole and EDOT showed a rapid switching time of 1.2 seconds and a high optical contrast of 42%. researchgate.net
Table 5: Electrochromic Properties of Carbazole-Based Polymer Systems This table is interactive. You can sort and filter the data.
| Polymer/Device | Colors (Reduced/Oxidized) | Max Optical Contrast (ΔT%) | Wavelength (nm) | Switching Time (s) |
|---|---|---|---|---|
| P(VC-co-EDOT) film | Blue / Purple | 42 | Not Specified | 1.2 researchgate.net |
| PMCzP/PEDOT device | Light Yellow / Blue | 23 | 623 | 0.50 researchgate.net |
Electrochemical Energy Storage Applications
The electrochemical properties of carbazole-based materials also lend themselves to energy storage applications. mdpi.com The reversible redox process of the carbazole core makes it an attractive scaffold for designing materials for supercapacitors and batteries. mdpi.com For instance, a composite film made from a functionalized carbazole polymer and multi-walled carbon nanotubes (MWCNTs) was investigated as a supercapacitor electrode material. researchgate.net This composite material exhibited a specific capacitance significantly higher than the polymer alone, demonstrating its potential for use in energy storage devices. researchgate.net Derivatives have also been proposed for use in high-voltage Li-Ion batteries, where a high oxidation potential is required. mdpi.com
Table 6: Capacitive Performance of Carbazole-Based Materials This table is interactive. You can sort and filter the data.
| Material | Specific Capacitance (Csp) (F g⁻¹) | Measurement Condition |
|---|---|---|
| P(CzCS₂metac)/MWCNT/GCE | 38.52 | Scan rate of 20 mV s⁻¹ researchgate.net |
| P(CzCS₂metac)/GCE | 2.46 | Scan rate of 20 mV s⁻¹ researchgate.net |
Supercapacitor Electrode Materials
Carbazole-based polymers are recognized for their potential in energy storage, particularly as electrode materials in supercapacitors. mdpi.comresearchgate.net The redox activity and high charge carrier mobility of the carbazole moiety contribute to their suitability for this application. researchgate.net Polymers synthesized from carbazole derivatives can exhibit high specific capacitance, a key metric for supercapacitor performance. For instance, a novel carbazole-based polymer demonstrated significant potential as a stable organic electrode material for asymmetric supercapacitors. acs.org While specific data for poly(9-Methyl-3-vinyl-9H-carbazole) is not yet prevalent in the literature, the general characteristics of polycarbazoles suggest it could serve as a viable candidate for supercapacitor electrodes. Further research would be needed to determine its specific capacitance, energy density, and cycle life.
Redox Mediators and Catalysts in Batteries
The tunable redox properties of carbazole compounds make them attractive for applications as redox mediators and catalysts in batteries. mdpi.comresearchgate.net Carbazole polymers can act as redox shuttles, offering a mechanism to protect batteries from overcharging. mdpi.com For example, 3,6-dicyanocarbazole has been proposed as a redox shuttle with a high switch-on potential. mdpi.com While commercially available poly(vinylcarbazole) has an oxidation potential that is too low for high-voltage lithium-ion batteries, modifications to the carbazole monomer can increase this potential. mdpi.comresearchgate.net A monomer like 9-vinyl-9H-carbazole-3,6-dicarbonitrile has been proposed to create a polymer with a higher oxidation potential, suitable for protecting high-voltage cathodes. mdpi.comresearchgate.net This suggests that polymers derived from this compound could also be tailored through chemical modification to function effectively as redox mediators in advanced battery systems.
Chemical Sensing Platforms
Carbazole derivatives have demonstrated considerable promise in the development of chemical sensors due to their excellent photophysical and electrochemical properties. mdpi.comresearchgate.net Polycarbazole and its derivatives can be used to create thin films that exhibit changes in their optical or electrical properties upon interaction with specific analytes. nih.gov For instance, a theoretical study using Density Functional Theory (DFT) has shown that poly-9-vinyl carbazole can act as an efficient and reusable sensor for the anti-cancer drug 6-Thioguanine. researchgate.net The interaction between the polymer and the drug molecule leads to measurable changes in the electronic properties of the polymer. researchgate.net Furthermore, carbazole-based Schiff bases have been developed as colorimetric chemosensors for the detection of metal ions such as Fe³⁺ and Cr³⁺. researchgate.net These examples underscore the potential of polymers based on this compound to be developed into sensitive and selective chemical sensing platforms for a variety of target molecules.
Photonic Device Implementations
The excellent optical and charge-transporting properties of carbazole-based polymers have led to their widespread investigation for use in photonic devices, particularly organic light-emitting diodes (OLEDs). ossila.com Poly(9-vinylcarbazole) (PVK) is a well-known hole-transporting material used in OLEDs and polymer light-emitting diodes (PLEDs). ossila.com The carbazole side groups in PVK are responsible for its blue light emission. ossila.com The performance of these devices can be influenced by the morphology and composition of the polymer thin films. While specific studies on the implementation of poly(this compound) in photonic devices are limited, the fundamental properties of the carbazole unit suggest its potential utility. Research into the electro-optical properties of related poly(N-vinyl carbazole) nanoclay composites has shown that the addition of nanoparticles can modify the dielectric and conductivity properties, which is relevant for optimizing device performance. researchgate.net Further investigation into the specific optical and electronic characteristics of poly(this compound) is warranted to fully assess its capabilities in photonic applications.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for determining the molecular geometry and electronic properties of organic molecules like 9-Methyl-3-vinyl-9H-carbazole.
Geometry optimization is a fundamental DFT calculation that determines the lowest energy structure of a molecule. For this compound, this involves finding the most stable arrangement of its atoms, including the orientation of the methyl and vinyl groups relative to the carbazole (B46965) core. Different computational methods and basis sets, such as B3LYP/6-311++G**, can be employed for this purpose. doi.org
Conformational analysis of the molecule would involve studying the rotation around the single bonds connecting the vinyl group to the carbazole ring. This helps in identifying the most stable conformers and understanding the flexibility of the molecule. For a related compound, (E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, scan analysis using the B3LYP/6–311++G** level of theory was performed to find the global minimum on the potential energy surface. doi.org Similar studies on this compound would elucidate its preferred three-dimensional structure.
The electronic properties of this compound are largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's optical and electronic properties. dergipark.org.tr
DFT calculations are commonly used to determine the energies of the HOMO and LUMO levels. For carbazole-based donor-acceptor-donor compounds, HOMO-LUMO gaps have been calculated using methods like B3LYP/6-31G(d). nankai.edu.cn These calculations have shown good agreement with experimental values obtained from optical absorption spectra and cyclic voltammetry. nankai.edu.cnresearchgate.net A smaller HOMO-LUMO gap generally indicates that the molecule can be more easily excited, which is relevant for applications in optoelectronics.
For poly(N-vinylcarbazole) (PVK), a related polymer, the HOMO-LUMO energy gap has been calculated to be around 7.818 eV, indicating that the substitution of the carbazole group onto the C-C backbone reduces the energy gap compared to a simple alkane chain. dergipark.org.tr Theoretical studies on carbazole-based oligomers have also been performed to predict electronic properties such as ionization potentials and electronic affinities. researchgate.net
Table 1: Calculated Electronic Properties of a Related Carbazole Derivative
| Property | Value | Method |
| HOMO | -5.35 eV | B3LYP/6-31G(d) |
| LUMO | -1.93 eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 3.42 eV | B3LYP/6-31G(d) |
Note: Data is for a carbazole-based donor-acceptor-donor compound and is presented for illustrative purposes. nankai.edu.cn
Modeling of Spectroscopic Properties (e.g., UV-Vis Absorption, Photoluminescence)
Computational methods can simulate the spectroscopic properties of molecules, providing a deeper understanding of their light-absorbing and emitting behavior. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for modeling UV-Vis absorption spectra. mdpi.com
By applying TD-DFT, one can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. mdpi.com For instance, the UV-Vis spectra of various natural compounds have been successfully predicted using TD-DFT with the B3LYP functional and the 6-311+G(d,p) basis set in a solvent model. mdpi.com Similar calculations for this compound would predict its absorption maxima and help in interpreting experimental spectra. Studies on other carbazole derivatives have used TD-(cam)B3LYP/6-311++G(d, p) to compute absorption spectra in both the gas phase and in solution. nih.gov
The photoluminescence (PL) properties, which describe the emission of light after absorption, can also be modeled computationally. These simulations can provide insights into the nature of the excited states and the efficiency of light emission. While specific PL modeling data for this compound is not available, experimental studies on poly(9-vinylcarbazole) have investigated its photoluminescence properties, which could be further elucidated with theoretical modeling. researchgate.net
Simulation of Electrochemical Pathways and Redox Potentials
Computational electrochemistry allows for the simulation of electrochemical processes, such as cyclic voltammetry, and the prediction of redox potentials. These simulations can help in understanding the oxidation and reduction behavior of this compound, which is crucial for its application in electronic devices.
DFT calculations can be used to estimate the ionization potential and electron affinity of a molecule, which are related to its oxidation and reduction potentials, respectively. The HOMO energy is often correlated with the first oxidation potential. researchgate.net For various carbazole derivatives, cyclic voltammetry has been used to experimentally determine their redox properties, and these results can be correlated with computational data. iieta.org
Simulations of cyclic voltammograms can be performed to model the entire electrochemical response of a molecule, providing detailed information about the electrode reaction pathways. kit.edukonan-u.ac.jp Although specific simulations for this compound were not found, the electrochemical behavior of other functionalized carbazole monomers has been studied, revealing how different substituents affect their oxidation potentials and electropolymerization. scispace.com
Reaction Mechanism Studies for Monomer Synthesis and Polymerization Initiation
Computational chemistry can be employed to investigate the reaction mechanisms involved in the synthesis of the this compound monomer and the initiation of its polymerization. By calculating the energies of reactants, transition states, and products, one can determine the most favorable reaction pathways.
DFT calculations have been used to study the formation mechanisms of carbazole alkaloids catalyzed by gold, platinum, and silver. nih.gov These studies investigate the energetics of the cyclization reactions and the role of electronic properties of the substituents. A theoretical study on the synthesis of this compound could similarly elucidate the mechanism and help in optimizing the reaction conditions. The synthesis of a related compound, 9-vinyl-9H-carbazole-3,6-dicarbonitrile, has been reported, which involves a multi-step process starting from 9H-carbazole. mdpi.comresearchgate.net
The initiation of the vinyl polymerization of this compound can also be studied computationally. For example, in the self-initiated polymerization of methylenelactide, DFT calculations were used to investigate the initial step of homolytic C-H bond cleavage to form radicals. beilstein-journals.org Similar studies on this compound could provide insights into its polymerization behavior, whether it proceeds via radical, cationic, or other mechanisms. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that has been applied to N-vinylcarbazole. mdpi.com
Molecular Dynamics (MD) Simulations for Polymer Chain Conformation and Film Morphology
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of polymers, including the conformation of individual polymer chains and the morphology of thin films. mdpi.com MD simulations model the movement of atoms and molecules over time based on a given force field.
For poly(this compound), MD simulations could be used to investigate how the polymer chain folds and arranges itself in different environments, such as in solution or in a solid-state film. This is crucial for understanding the polymer's physical and mechanical properties. For instance, MD simulations have been used to study the chain conformation of poly(vinyl alcohol) and how it is affected by intermolecular interactions. usq.edu.au
Quantum Chemical Calculations on Charge Transfer and Excited State Dynamics
Extensive searches of scientific literature and chemical databases have been conducted to gather specific data regarding quantum chemical calculations on the charge transfer and excited state dynamics of this compound. These searches aimed to identify detailed research findings, including data tables from theoretical investigations into its photophysical properties.
Despite these efforts, no specific studies containing detailed computational data, such as that derived from Time-Dependent Density Functional Theory (TD-DFT) or other advanced quantum chemical methods, for this compound could be located. While computational studies on related carbazole derivatives and the parent carbazole molecule are present in the literature, providing a general understanding of the photophysical behavior of this class of compounds, specific data tables and in-depth analyses of the charge transfer characteristics and excited state dynamics for this compound are not available in the reviewed sources.
Therefore, it is not possible to provide detailed research findings or data tables for this specific subsection as the primary research does not appear to be publicly available.
Conclusion and Future Perspectives
Summary of Key Findings on 9-Methyl-3-vinyl-9H-carbazole and its Derivatives
Key findings in the broader field of carbazole (B46965) chemistry provide a strong foundation for predicting the properties of this compound and its corresponding polymer. The well-studied polymer, poly(9-vinylcarbazole) (PVK), is known for its excellent hole-transporting capabilities, high thermal stability, and use as a photoconductor. mdpi.comossila.com However, its polymer backbone is non-conjugated, which limits charge transport to hopping between the pendant carbazole groups.
The introduction of a methyl group at the 9-position is a common strategy to enhance solubility and modify the electronic properties of carbazole-based materials. More significantly, moving the polymerizable vinyl group from the 9-position (N-position) to the 3-position on the carbazole ring would fundamentally change the nature of the resulting polymer. Polymerization of a 3-vinyl monomer would create a fully conjugated polymer backbone. This structural difference is expected to lead to substantially different and potentially superior optoelectronic properties compared to the widely used PVK. These anticipated differences are summarized below.
Table 1: Comparative Analysis of Poly(9-vinylcarbazole) (PVK) and Hypothesized Poly(this compound)
| Feature | Poly(9-vinylcarbazole) (PVK) | Hypothesized Poly(this compound) |
|---|---|---|
| Monomer | 9-Vinylcarbazole (B74595) | This compound |
| Polymer Backbone | Non-conjugated (pendant carbazole groups) | Conjugated (carbazole integrated into the backbone) |
| Charge Transport | Hopping mechanism between carbazole units | Delocalized along the conjugated backbone |
| Potential Properties | Good hole mobility, wide bandgap, blue emission. ossila.com | Potentially higher charge carrier mobility, tunable bandgap, enhanced stability. |
| Applications | Host material in OLEDs, photoconductors, hole-transport layers. ossila.comwikipedia.org | Advanced hole-transport layers, primary emitters in OLEDs, active layer in organic solar cells. |
Derivatives of 9-vinylcarbazole substituted at the 3 and 6 positions with electron-withdrawing groups, such as dicarbonitrile, have been synthesized to create monomers with increased oxidation potentials. mdpi.comresearchgate.net This modification is crucial for applications in high-voltage devices like Li-Ion batteries. mdpi.comresearchgate.net This demonstrates that functionalization of the carbazole ring is a viable strategy to tune the electrochemical properties for specific advanced applications.
Challenges and Opportunities in Synthesis and Scale-Up
The commercial production of carbazole monomers faces several hurdles. The synthesis of the common monomer 9-vinylcarbazole is typically achieved by the vinylation of carbazole with acetylene, a process that requires high temperatures and pressures. wikipedia.org
Challenges:
Reactivity and Purity: The synthesis of vinylated carbazoles can be challenging. For instance, the vinylation of 9H-carbazole-3,6-dicarbonitrile with vinyl acetate (B1210297) was reported to be unsuccessful due to the reduced nucleophilicity of the nitrogen atom caused by the electron-withdrawing cyano groups. mdpi.com Achieving the high purity required for electronic-grade materials is a significant challenge, as impurities can act as charge traps and degrade device performance.
Scale-Up: Transitioning from laboratory-scale synthesis to industrial production often involves issues with reaction control, solvent use, and waste management, which can impact cost-effectiveness and environmental footprint. The bulk polymerization of 9-vinylcarbazole, for example, has historically required high pressure and inert atmospheres, though newer methods aim to simplify this. google.com
Opportunities:
Advanced Catalysis: There is a significant opportunity to develop more efficient, atom-economical synthetic routes. This includes exploring novel transition-metal catalysts or even metal-free catalytic systems to achieve regioselective functionalization of the carbazole core.
Process Intensification: The use of techniques like microwave-assisted synthesis has shown promise in accelerating polymerization reactions for carbazole monomers, such as in the RAFT polymerization of NVK. mdpi.com Applying such methods to monomer synthesis could reduce reaction times and improve energy efficiency.
Greener Chemistry: Developing synthetic pathways that use less hazardous solvents, reduce waste, and operate under milder conditions presents a major opportunity. This not only lowers the environmental impact but can also reduce production costs.
Emerging Trends in Carbazole-Based Polymeric Materials for Advanced Technologies
The versatility of the carbazole moiety continues to place it at the forefront of materials science research. Polymers derived from monomers like this compound are poised to contribute to several cutting-edge technologies.
Organic Light-Emitting Diodes (OLEDs): Carbazole-based materials are widely used as hosts for phosphorescent and thermally activated delayed fluorescence (TADF) emitters due to their high triplet energy and good hole transport. A conjugated polymer from this compound could potentially function not just as a host but as a highly efficient blue-emitting material itself.
Perovskite and Organic Solar Cells: The high hole mobility of carbazole polymers makes them excellent candidates for hole-transporting materials (HTMs) in solar cells, replacing more expensive and less stable materials. A conjugated carbazole polymer could offer improved charge extraction and device stability.
Energy Storage: Modified carbazole polymers are being explored for energy storage applications. For example, polymers with higher oxidation potentials are sought for protecting cathodes in high-voltage Li-Ion batteries. mdpi.comresearchgate.net
Photoconductors and Memory Devices: The foundational application of PVK in xerography highlights its photoconductive properties. ossila.comwikipedia.org Novel conjugated carbazole polymers could lead to next-generation photodetectors, sensors, and non-volatile memory devices with enhanced performance.
Interdisciplinary Research Directions and Potential Synergies
The development of new materials like poly(this compound) will be significantly accelerated through interdisciplinary collaboration.
Experimental-Computational Synergy: A powerful emerging trend is the use of computational chemistry, particularly Density Functional Theory (DFT), to predict the properties of novel monomers and polymers before they are synthesized. DFT can be used to calculate HOMO/LUMO energy levels, predict absorption and emission spectra, and model charge transport characteristics. This computational-first approach can guide experimental efforts, allowing researchers to target molecules with the most promising properties and avoid unpromising synthetic routes.
Materials Science and Device Engineering: Close collaboration between synthetic chemists who design and create new materials and engineers who fabricate and test devices is crucial. This feedback loop allows for the rapid optimization of material properties to meet the specific requirements of a given application, whether it be maximizing efficiency in an OLED or ensuring long-term stability in a solar cell.
Polymer Physics and Characterization: Understanding the relationship between the molecular structure of a polymer and its macroscopic properties (e.g., morphology, crystallinity, and charge mobility) is essential. Advanced characterization techniques, combined with insights from polymer physics, can elucidate how processing conditions affect the performance of thin films in electronic devices.
Broader Impact on Sustainable and High-Performance Organic Electronics
The rational design of new carbazole-based monomers like this compound has a broad impact on the future of electronics. Organic electronics offer the promise of lightweight, flexible, and low-cost devices that can be manufactured with a lower energy budget compared to traditional silicon-based electronics.
By creating polymers with higher charge mobility, improved stability, and precisely tuned electronic properties, researchers can push the efficiency and operational lifetime of organic solar cells and OLEDs closer to, and even beyond, the level of their inorganic counterparts. This contributes to the development of sustainable energy sources and energy-efficient lighting and displays. Furthermore, the drive towards greener synthetic methods for these materials reduces the environmental impact of manufacturing, making the entire lifecycle of these advanced technologies more sustainable. The continued exploration of the vast chemical space of carbazole derivatives is a critical step toward realizing the full potential of high-performance, sustainable organic electronics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 9-Methyl-3-vinyl-9H-carbazole, and how can reaction conditions be optimized?
- Methodology : Carbazole derivatives are typically synthesized via alkylation or Suzuki coupling. For 9-alkylcarbazoles, nucleophilic substitution using carbazole and alkyl halides in polar aprotic solvents (e.g., DMF) with phase-transfer catalysts like tetrabutylammonium bromide (TBAB) is common . For vinyl functionalization, Heck coupling or Wittig reactions may introduce the vinyl group at the 3-position. Optimization involves adjusting reaction time (e.g., 3–24 hours), temperature (45–80°C), and stoichiometric ratios (e.g., 1:1.2 molar ratio of carbazole to alkylating agent) to maximize yield .
Q. How is the structure of this compound characterized experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, carbazole derivatives exhibit bond angles (e.g., C–N–C ≈ 108.7°) and torsion angles (e.g., 0.1–179.1°) critical for confirming substituent positions . Complementary techniques include:
- NMR : H and C NMR to identify vinyl protons (δ 5–6 ppm) and methyl groups (δ 2–3 ppm).
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H] for CHN: calculated 208.11) .
Advanced Research Questions
Q. What computational methods predict the electronic properties of this compound, and how do they compare to experimental data?
- Methodology : Density Functional Theory (DFT) with gradient-corrected functionals (e.g., Becke’s exchange-correlation functional ) calculates HOMO-LUMO gaps and charge distribution. For carbazoles, the local kinetic-energy density and electron correlation effects are critical . Studies show that vinyl groups lower the HOMO energy (~5.2 eV vs. 5.5 eV for unsubstituted carbazole) due to conjugation, aligning with UV-Vis absorption spectra (e.g., λmax ≈ 350 nm) .
Q. How does the vinyl substituent influence the polymerization behavior of this compound in controlled radical polymerization?
- Methodology : Nitroxide-mediated polymerization (NMP) studies reveal that vinyl groups enhance chain-transfer efficiency. For example, 9-(4-vinylbenzyl)-9H-carbazole requires only 1 mol% comonomer to control MMA polymerization, compared to 4.4 mol% styrene. Reactivity ratios (e.g., , ) and propagation rate constants () are determined via pulsed laser polymerization–size exclusion chromatography (PLP-SEC) .
Q. What crystallographic software and refinement strategies are used to resolve structural ambiguities in carbazole derivatives?
- Methodology : SHELX programs (e.g., SHELXL for refinement) analyze anisotropic displacement parameters and hydrogen bonding. For example, the R-factor convergence (< 0.05) and residual density maps (< 0.3 e·Å) validate structures. Hydrogen atoms are often placed geometrically, while heavy atoms (e.g., Br, I) require independent refinement .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields for carbazole derivatives: How can reproducibility be improved?
- Analysis : Variations in yields (e.g., 70–95%) arise from impurities in alkyl halides or solvent choice. For instance, TBAB purity impacts phase-transfer efficiency . Reproducibility requires strict control of anhydrous conditions (e.g., molecular sieves in DMF) and inert atmospheres (N/Ar) to prevent oxidation of vinyl groups .
Safety and Handling
Q. What safety protocols apply to handling this compound in laboratory settings?
- Guidelines : While specific data for the vinyl derivative is limited, analogous carbazoles (e.g., 9-propyl-9H-carbazole) recommend:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
